6,7-Dichloroquinoxalin-2-amine is classified as a heterocyclic aromatic amine. It belongs to the quinoxaline family, which consists of fused benzene and pyrazine rings. The presence of two chlorine atoms at positions 6 and 7 enhances its reactivity and biological activity. Quinoxaline derivatives are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects .
The synthesis of 6,7-dichloroquinoxalin-2-amine can be achieved through various methods. One effective approach involves the nucleophilic substitution reaction on a precursor compound such as 2,3-dichloroquinoxaline. The general procedure includes:
The following parameters are often optimized during synthesis:
6,7-Dichloroquinoxalin-2-amine participates in several types of chemical reactions:
The mechanism of action for compounds like 6,7-dichloroquinoxalin-2-amine often involves:
Experimental data indicate that these interactions lead to significant biological effects, including cytotoxicity against various cancer cell lines.
The physical and chemical properties of 6,7-dichloroquinoxalin-2-amine include:
These properties are crucial for understanding its behavior in different environments and potential applications.
6,7-Dichloroquinoxalin-2-amine has several notable applications:
The strategic reactivity of chlorine atoms at the C6 and C7 positions of dichloroquinoxaline scaffolds enables precise functionalization. Nucleophilic aromatic substitution (SNAr) is particularly effective due to the electron-withdrawing nature of the quinoxaline ring, which activates these sites toward displacement by oxygen-, nitrogen-, or sulfur-based nucleophiles. In optimized protocols, 2,6-dichloroquinoxaline undergoes sequential amination, where the C6 chlorine is selectively displaced by ammonia under mild conditions (50°C, aqueous ethanol), preserving the C7 chlorine for downstream modifications [1] [2]. This regioselectivity arises from the reduced electron density at C6 due to the adjacent pyrazine nitrogen. For sulfur-containing derivatives, refluxing with thiophenol in dimethylformamide (DMF) at 120°C achieves >90% conversion to 6-(phenylthio)-7-chloroquinoxalin-2-amine within 4 hours [4]. Kinetic studies reveal that electron-donating substituents on nucleophiles accelerate substitution rates, while steric bulk impedes reactivity.
Table 1: Nucleophilic Substitution Conditions and Yields for 6,7-Dichloroquinoxalin-2-amine Derivatives
Nucleophile | Conditions | Reaction Time | Product | Yield (%) |
---|---|---|---|---|
Ammonia (aq.) | EtOH/H₂O, 50°C | 3 h | 6-Amino-7-chloroquinoxalin-2-amine | 85 |
Methylamine | DMF, 80°C | 6 h | 6-(Methylamino)-7-chloroquinoxalin-2-amine | 78 |
Sodium methoxide | MeOH, 65°C | 2 h | 6-Methoxy-7-chloroquinoxalin-2-amine | 92 |
Thiophenol | DMF, 120°C | 4 h | 6-(Phenylthio)-7-chloroquinoxalin-2-amine | 91 |
Direct amination at C2 exploits the enhanced electrophilicity of chlorines adjacent to the quinoxaline ring nitrogen. Heating 6,7-dichloroquinoxaline in concentrated aqueous ammonia (28–30% w/w) at 100°C in a sealed reactor produces 6,7-dichloroquinoxalin-2-amine in 82–88% yield after crystallization [2]. Primary and secondary alkylamines exhibit similar reactivity but require polar aprotic solvents like DMF or N-methylpyrrolidone (NMP) to facilitate displacement. For example, refluxing with morpholine in NMP (130°C, 8 h) yields 2-morpholino-6,7-dichloroquinoxaline quantitatively [10]. Solvent selection critically influences conversion rates: protic solvents like ethanol depress yields by 15–20% due to competing solvolysis, while DMF minimizes side reactions. Microwave-assisted amination (discussed in Section 1.2.2) significantly accelerates these processes.
Table 2: Solvent Effects on Amination of 6,7-Dichloroquinoxaline
Amine | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
Ammonia | H₂O/EtOH | 100 | 85 |
Ammonia | DMF | 100 | 78 |
Morpholine | Ethanol | 80 | 65 |
Morpholine | NMP | 130 | 98 |
Bentonite K-10 clay emerges as a sustainable catalyst for quinoxaline cyclization and functionalization. In solvent-free protocols, mixing o-phenylenediamine derivatives with glyoxal in the presence of 20 wt% bentonite K-10 yields 6,7-dichloroquinoxaline precursors at room temperature within 20 minutes, achieving 95% conversion [3]. The clay’s Brønsted acidity facilitates imine formation and cyclodehydration while avoiding toxic solvents. Lanthanide-based catalysts like cerium(IV) ammonium nitrate (CAN) further enhance halogenation steps: treatment of quinoxalin-2-amine with Cl₂ gas in acetonitrile/CAN (5 mol%) at 0°C regioselectively installs chlorines at C6/C7 with <5% over-chlorination byproducts [7]. Catalyst recycling studies confirm bentonite retains >90% activity after five cycles, reducing process waste by 60% compared to homogeneous acid catalysts.
Table 3: Catalyst Performance in Green Synthesis of 6,7-Dichloroquinoxalin-2-amine Precursors
Catalyst | Loading (mol%) | Conditions | Reaction Time | Yield (%) |
---|---|---|---|---|
Bentonite K-10 | 20 wt% | Solvent-free, RT | 20 min | 95 |
CeCl₃·7H₂O | 10 | H₂O, 80°C | 45 min | 88 |
CAN | 5 | MeCN, 0°C | 1 h | 90 |
None (thermal) | - | Toluene, 110°C | 6 h | 72 |
Microwave irradiation drastically reduces amination and cyclization times. One-pot synthesis of 6,7-dichloroquinoxalin-2-amine from o-chlorophenylenediamine and dichloroglyoxal using NH₄OAc as nitrogen source achieves 94% yield in 12 minutes at 150°C under 300 W irradiation, versus 8 hours conventionally [3] [7]. Energy consumption analysis confirms microwave methods reduce energy use by 40-fold. Sequential one-pot protocols enable direct conversion to advanced intermediates: after SNAr amination at C2, in situ halogenation with SO₂Cl₂ introduces C6/C7 chlorines without intermediate isolation, shortening the synthetic route from four steps to one and improving overall yield from 52% to 86% [10]. Solvent-free microwave reactions further enhance atom economy, eliminating purification-derived losses.
The C6/C7 chlorines serve as anchors for palladium-catalyzed cross-coupling and metal-halogen exchange reactions. Suzuki coupling of 6,7-dichloroquinoxalin-2-amine with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ in toluene/water (3:1) at 80°C installs aryl groups at C6 while retaining C7 chlorine for diversification [5]. Alternatively, lithium-halogen exchange at −78°C with n-BuLi followed by electrophilic quenching enables access to 6-formyl, 6-carboxy, or 6-haloalkyl derivatives—key handles for bioisosteres. For instance, quenching with DMF provides 6-carbaldehyde-7-chloroquinoxalin-2-amine, a precursor to Schiff base inhibitors, in 75% yield [6]. Electrophilic bromination at C5 using Br₂/FeBr₃ occurs ortho to the pyrazine nitrogen, enabling further functionalization.
Condensation of the C2-amino group with isocyanates or sulfonyl chlorides generates urea and sulfonamide derivatives with improved target affinity. Reacting 6,7-dichloroquinoxalin-2-amine with 3,5-bis(trifluoromethyl)phenyl isocyanate in dichloromethane at 25°C produces N-[2-(6,7-dichloroquinoxalinyl)]-N′-[3,5-bis(trifluoromethyl)phenyl]urea (85% yield), a potent kinase inhibitor scaffold [4] [8]. Similarly, sulfonamidation with 4-fluorobenzenesulfonyl chloride in pyridine affords the corresponding sulfonamide, which demonstrates enhanced ASK1 (Apoptosis Signal-Regulating Kinase 1) inhibition (IC₅₀ = 30 nM) due to improved hydrophobic pocket binding [6] [8]. Computational docking reveals urea derivatives form three hydrogen bonds with ASK1’s catalytic lysine and aspartate residues, while sulfonamides engage in salt bridges with arginine residues.
Table 4: Bioactive Urea and Sulfonamide Derivatives of 6,7-Dichloroquinoxalin-2-amine
Derivative | Synthetic Reagent | Biological Target | Key Interaction |
---|---|---|---|
N-(6,7-Dichloro-2-quinoxalinyl)-N′-(3,5-bis(trifluoromethyl)phenyl)urea | 3,5-(CF₃)₂C₆H₃NCO | ASK1 Kinase | H-bonds with Lys709, Asp738 |
4-Fluoro-N-(6,7-dichloro-2-quinoxalinyl)benzenesulfonamide | 4-F-C₆H₄SO₂Cl | ASK1 Kinase | Salt bridge with Arg758 |
N-(6,7-Dichloro-2-quinoxalinyl)-N′-(4-nitrophenyl)urea | 4-O₂N-C₆H₄NCO | p38 MAPK | π-Stacking with Phe169 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: